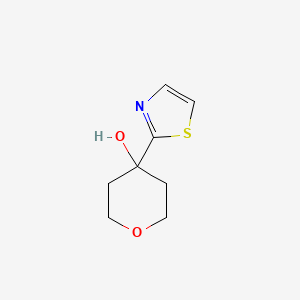
4-(1,3-Thiazol-2-yl)oxan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Thiazol-2-yl)oxan-4-ol is a heterocyclic compound that features both a thiazole ring and an oxane (tetrahydropyran) ring The thiazole ring contains both sulfur and nitrogen atoms, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)oxan-4-ol typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides under acidic or basic conditions . Another method involves the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(1,3-Thiazol-2-yl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole and oxane derivatives.
科学研究应用
4-(1,3-Thiazol-2-yl)oxan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as sensors and catalysts
作用机制
The mechanism of action of 4-(1,3-Thiazol-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
相似化合物的比较
4-(1,3-Thiazol-2-yl)oxan-4-ol can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart is its unique combination of the thiazole and oxane rings, which imparts distinct chemical and biological properties.
生物活性
4-(1,3-Thiazol-2-yl)oxan-4-ol is a heterocyclic compound that combines thiazole and oxane rings, which contributes to its unique chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its ability to interact with biological targets, and an oxane ring that may influence its pharmacokinetic properties. The dual-ring structure allows for diverse interactions with enzymes and receptors, potentially leading to various therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The thiazole moiety can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with enzymes or receptors. This binding may inhibit or activate these targets, affecting various biochemical pathways including:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
- Receptor modulation : It can alter receptor signaling pathways, influencing cellular responses.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study Reference | Cell Lines Tested | Observed Activity |
|---|---|---|
| MCF-7, K-562 | Anticancer activity confirmed | |
| STO | CDK1 inhibition leading to G2/M arrest |
Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties. Thiazoles are known for their effectiveness against bacterial and fungal infections. Research indicates that derivatives of thiazole exhibit significant antimicrobial activity, which could be extrapolated to this compound.
Anti-inflammatory Effects
Similar compounds have been reported to reduce inflammatory cytokines such as TNF-α and IFN-γ. This suggests that this compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects.
- Antimicrobial Testing : Research conducted on thiazole-containing compounds revealed significant antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound in treating infections.
属性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
4-(1,3-thiazol-2-yl)oxan-4-ol |
InChI |
InChI=1S/C8H11NO2S/c10-8(1-4-11-5-2-8)7-9-3-6-12-7/h3,6,10H,1-2,4-5H2 |
InChI 键 |
WHOMAYRRFFNNPA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C2=NC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















